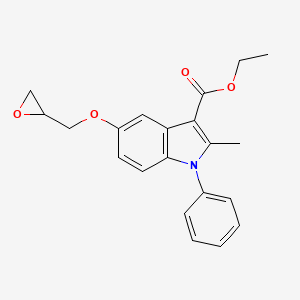![molecular formula C7H17N5O B13806913 N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine CAS No. 90482-11-4](/img/structure/B13806913.png)
N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine typically involves the reaction of piperazine with ethylene oxide to form 1-(2-Hydroxyethyl)piperazine. This intermediate is then reacted with cyanamide or a similar guanidine precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The guanidine moiety can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and synthetic fibers.
Mecanismo De Acción
The mechanism of action of N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the guanidine moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)piperazine: A precursor in the synthesis of N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine.
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: Another piperazine derivative used as a biological buffer.
Uniqueness
N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine is unique due to its combination of a hydroxyethyl group and a guanidine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
90482-11-4 |
|---|---|
Fórmula molecular |
C7H17N5O |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethyl)piperazin-1-yl]guanidine |
InChI |
InChI=1S/C7H17N5O/c8-7(9)10-12-3-1-11(2-4-12)5-6-13/h13H,1-6H2,(H4,8,9,10) |
Clave InChI |
XNJDGOKRIRWQJR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



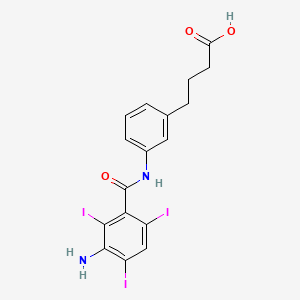
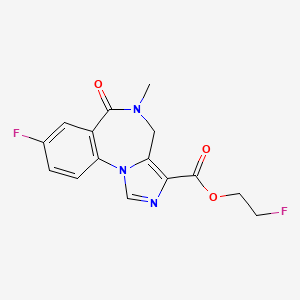
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)

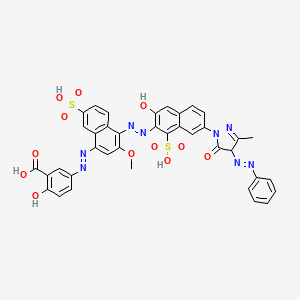
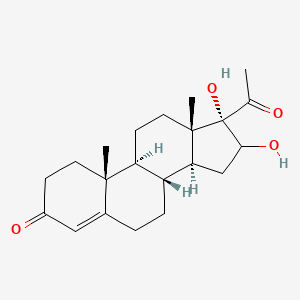
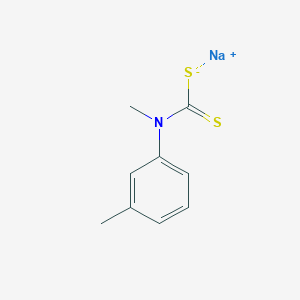
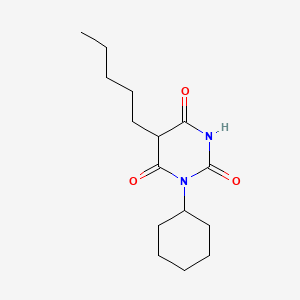
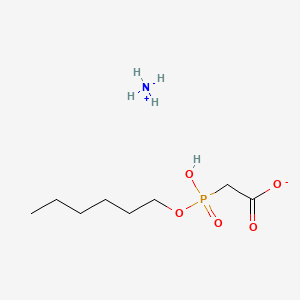
![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
![1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile](/img/structure/B13806908.png)
![Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)](/img/structure/B13806920.png)
